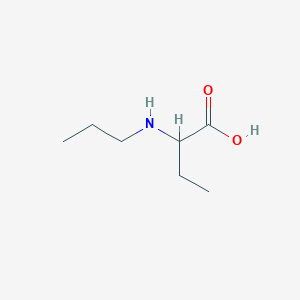
2-(Propylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with a propylamino group (-NHCH2CH2CH3) substituting one of the hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine. One common method is the reaction of succinic anhydride with propylamine, which yields N-propylsuccinamic acid. This intermediate can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-(Propylamino)butanoic acid has several applications in scientific research:
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Propylamine: An amine with a three-carbon chain.
N-Propylsuccinamic Acid: An intermediate in the synthesis of 2-(Propylamino)butanoic acid.
Uniqueness: this compound is unique due to the presence of both a carboxyl group and a propylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6(4-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
BOILZMXPEKUOGF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




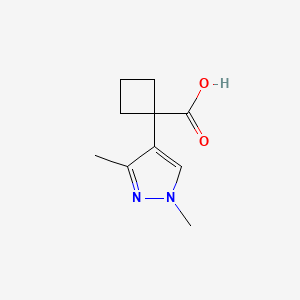
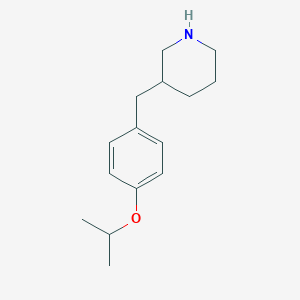
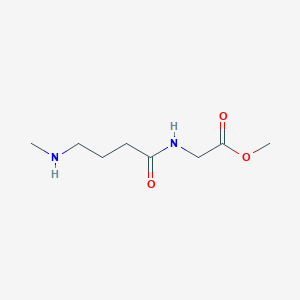
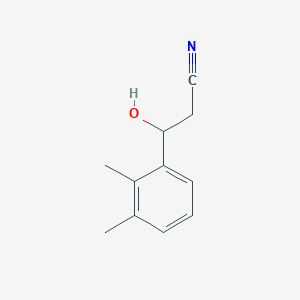
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
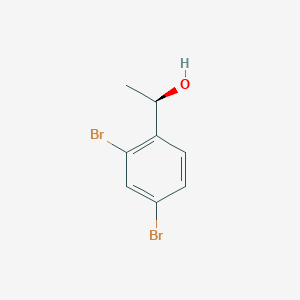

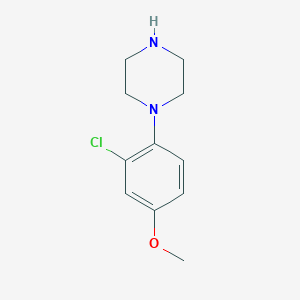

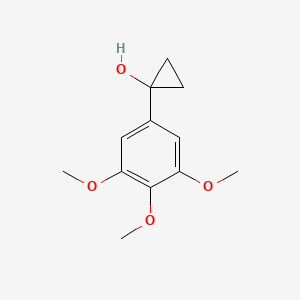
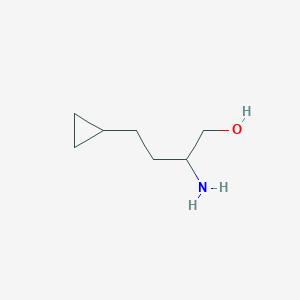
![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
